Beta-Amyloid peptides are generated through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The processing pathways can lead to different lengths of beta-amyloid peptides, with Beta-Amyloid (1-33) being one of the shorter forms. This peptide can be found in various biological fluids, including cerebrospinal fluid, and its levels can be indicative of Alzheimer’s pathology.
Beta-Amyloid (1-33) belongs to a class of peptides known as amyloid beta peptides, which are classified based on their amino acid sequence and length. It is primarily categorized under neurotoxic peptides due to its association with neurodegenerative diseases.
The synthesis of Beta-Amyloid (1-33) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis involves sequentially adding protected amino acids to a resin-bound growing peptide chain, followed by deprotection and cleavage to yield the desired peptide.
Technical Details:
Beta-Amyloid (1-33) has a linear structure composed of 33 amino acids. The sequence includes hydrophobic regions that facilitate aggregation into oligomers and fibrils, critical for its role in Alzheimer's disease pathology.
The molecular formula for Beta-Amyloid (1-33) is C184H277N45O51S, with a molecular weight of approximately 3900 Da. Structural studies using techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography have revealed insights into its conformational states, which are essential for understanding its aggregation behavior.
Beta-Amyloid (1-33) undergoes several chemical reactions, primarily involving aggregation into larger oligomeric forms and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
Technical Details:
The mechanism by which Beta-Amyloid (1-33) exerts its effects involves several pathways:
Studies have shown that even low concentrations of soluble oligomers can impair synaptic plasticity, a critical component for learning and memory.
Relevant Data:
Experimental studies often employ circular dichroism spectroscopy to analyze secondary structures, revealing transitions from random coil to beta-sheet configurations during aggregation processes.
Beta-Amyloid (1-33) is primarily used in research related to Alzheimer's disease:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3